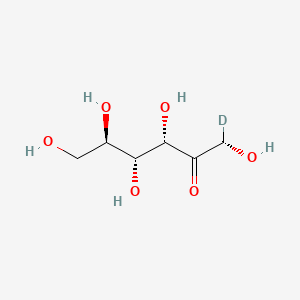

D-Fructose-d-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

(1S,3S,4R,5R)-1-deuterio-1,3,4,5,6-pentahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2D/t2-,3+,5+,6+/m0 |

InChI Key |

BJHIKXHVCXFQLS-BRYCSXPHSA-N |

Isomeric SMILES |

[H][C@]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Fructose and its Deuterated Analogue, D-Fructose-d-2

This technical guide provides a comprehensive overview of the core physicochemical properties of D-fructose and its deuterated isotopologue, D-Fructose-d-2. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables, outlines detailed experimental methodologies, and presents visual diagrams of relevant biological pathways and experimental workflows.

Physicochemical Properties

D-fructose is a simple ketonic monosaccharide and a key dietary carbohydrate.[1] Its deuterated analogue, this compound, in which one or more hydrogen atoms are replaced by deuterium, serves as a valuable tool in metabolic research and structural analysis. The introduction of deuterium at the C-2 position can influence its metabolic fate and allows for tracing studies using techniques like mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of D-fructose and this compound. Data for this compound is often inferred from closely related deuterated fructose species due to limited availability in literature.

| Property | D-Fructose | This compound (and related deuterated species) |

| Chemical Formula | C₆H₁₂O₆ | C₆H₁₀D₂O₆ (for d-2) |

| Molecular Weight | 180.16 g/mol [2][3] | Approx. 182.17 g/mol (for d-2) |

| Melting Point | 103-105 °C (decomposes)[2][4] | 119-122 °C (decomposes) (for D-Fructose-6,6-d2) |

| Boiling Point | Decomposes before boiling | Decomposes before boiling |

| Specific Optical Rotation ([α]D) | -92° (c=10, H₂O)[5][6] | -92.25° (c=10, H₂O, on dry sub.) (for D(-)-Fructose)[7] |

| Solubility Profile | D-Fructose | This compound (and related deuterated species) |

| Water | Freely soluble (~4000 g/L at 25 °C)[8] | Expected to have similar high solubility in water. |

| Ethanol | Soluble (1 g in 15 ml)[9] | Expected to be soluble. |

| Methanol | Soluble (1 g in 14 ml)[9] | Expected to be soluble. |

| Acetone | Slightly soluble (freely soluble when hot)[9] | Expected to be slightly soluble. |

| Ether | Insoluble[6] | Expected to be insoluble. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are fundamental for quality control, structural elucidation, and metabolic studies.

Determination of Specific Optical Rotation using Polarimetry

Objective: To measure the specific rotation of a this compound solution, which is an intrinsic property of a chiral compound.[10]

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask (10 mL)

-

Analytical balance

-

This compound sample

-

Distilled water

Procedure:

-

Solution Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in distilled water in a 10 mL volumetric flask. Ensure the solution is clear and free of bubbles.[11]

-

Instrument Calibration: Calibrate the polarimeter with a blank solution (distilled water) to set the zero point.

-

Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Angle of Rotation Measurement: Observe the rotation of the plane-polarized light and record the angle of rotation (α).

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed angle of rotation

-

l is the path length of the polarimeter cell in decimeters (dm)

-

c is the concentration of the solution in g/mL[12]

-

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling and elucidate the tautomeric distribution of this compound in solution.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

This compound sample

-

Deuterium oxide (D₂O)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in D₂O in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to observe the proton signals. The absence or significant reduction of a signal at the C-2 position compared to non-deuterated fructose would confirm the deuterium labeling. The integration of the remaining proton signals can provide information about the relative abundance of different tautomers (β-pyranose, β-furanose, α-furanose, and α-pyranose) in equilibrium.[13]

-

¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly C-2, will be influenced by the presence of deuterium. This provides further structural confirmation.[14]

-

Data Analysis: Process the NMR data (phasing, baseline correction, and integration) to determine chemical shifts and relative peak areas, which correspond to the populations of different tautomers.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Objective: To determine the precise isotopic enrichment and confirm the molecular weight of this compound.

Materials:

-

Mass spectrometer (e.g., LC-MS or GC-MS)

-

Appropriate chromatography system

-

This compound sample

-

High-purity solvents

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. Derivatization may be necessary for GC-MS analysis to increase volatility.

-

Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer. For LC-MS, electrospray ionization (ESI) is commonly used for sugars.[15]

-

Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion peak.

-

Data Analysis: Compare the mass-to-charge ratio (m/z) of the molecular ion of the deuterated sample with that of a non-deuterated D-fructose standard. The mass shift will indicate the number of deuterium atoms incorporated. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment.[16]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic fate of fructose and a typical experimental workflow are provided below using the DOT language for Graphviz.

Fructose Metabolism Pathway

Fructose is primarily metabolized in the liver through a pathway that bypasses the main regulatory step of glycolysis.[17] This distinct metabolic route has significant implications for energy homeostasis and lipid synthesis.[1]

Caption: Fructose metabolism pathway in the liver.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a deuterated sugar like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Solved Stereochemistry and Optical Rotation Results: Table | Chegg.com [chegg.com]

- 6. chembk.com [chembk.com]

- 7. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Fructose - Wikipedia [en.wikipedia.org]

- 9. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. westfield.ma.edu [westfield.ma.edu]

- 13. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fructolysis - Wikipedia [en.wikipedia.org]

A Technical Guide to Commercially Available D-Fructose-d-2 for Researchers and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, the use of stable isotope-labeled compounds is indispensable for tracing the fate of molecules in biological systems. Deuterated compounds, in particular, offer a non-radioactive and sensitive means to probe metabolic pathways. This technical guide focuses on D-Fructose-d-2, a deuterated form of D-fructose, providing a comprehensive overview of its commercially available sources, and its application in experimental settings. This document is intended for researchers, scientists, and drug development professionals who are looking to incorporate this compound into their studies.

Commercially Available this compound and Related Analogs

Several reputable suppliers offer this compound and other deuterated versions of D-fructose. The following table summarizes the quantitative data available from these suppliers to facilitate easy comparison for procurement and experimental design.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories | D-Fructose (6,6-D₂, 98%) | DLM-1389-PK | 285979-75-1 | 98% | 98% |

| Sigma-Aldrich | D-Fructose-6,6-d2 | 488720 | 285979-75-1 | ≥98 atom % D | ≥99% (CP) |

| MedChemExpress | This compound | HY-112368S1 | Not Specified | Not Specified | Not Specified |

Experimental Protocols: Tracing Fructose Metabolism with Deuterated Analogs

The primary application of this compound is in metabolic studies, particularly for tracing the flux of fructose through various biochemical pathways. A prominent technique highlighted in recent research is Deuterium Metabolic Imaging (DMI).[1][2][3]

Key Experiment: In Vivo Fructose Metabolism Tracking using Deuterium Metabolic Imaging (DMI)

This experimental protocol provides a generalized methodology for an in vivo study in a murine model to track the metabolism of deuterated fructose.

1. Preparation of the Deuterated Fructose Solution:

-

Dissolve [6,6'-²H₂]fructose in a sterile saline solution to the desired concentration (e.g., 1.3 g/kg body weight).[4]

-

Ensure the solution is sterile-filtered before administration.

2. Animal Handling and Administration of the Tracer:

-

House the animal model (e.g., mice) in accordance with institutional guidelines.

-

Administer the prepared deuterated fructose solution via intravenous (IV) bolus injection or slow infusion.[1][2] The choice of administration method will depend on the specific research question. A bolus injection allows for the study of rapid uptake and initial metabolism, while a slow infusion can help in achieving a metabolic steady-state.[5]

3. In Vivo Deuterium Magnetic Resonance Spectroscopy (MRS):

-

Position the subject within a high-field MRI scanner equipped for deuterium imaging.

-

Acquire anatomical reference images to define the region of interest (e.g., the liver).

-

Perform dynamic deuterium MRS to acquire spectra over time. This will allow for the tracking of the deuterated fructose signal and the appearance of its downstream metabolites, such as deuterated water (HDO) and deuterated glucose.[1][2]

4. Data Analysis:

-

Process the acquired MRS data to quantify the signal intensities of the deuterated compounds over time.

-

Analyze the kinetic data to determine the rates of fructose uptake and its conversion to other metabolites.[1][2]

5. Sample Collection and Ex Vivo Analysis (Optional):

-

Following the in vivo imaging, tissues of interest (e.g., liver, tumor) can be harvested.

-

Metabolites can be extracted from the tissues for analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and quantify the abundance of deuterated metabolites.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in fructose metabolism and its experimental investigation, the following diagrams are provided in the DOT language for Graphviz.

Fructose Metabolism Pathway

The metabolism of fructose primarily occurs in the liver. The following diagram illustrates the key steps in the fructolysis pathway.[8][9]

Caption: Simplified diagram of the hepatic fructose metabolism pathway (fructolysis).

Experimental Workflow for Stable Isotope Tracing

The following diagram outlines a typical workflow for a metabolic study using a stable isotope tracer like this compound.[6][7][10]

Caption: A generalized experimental workflow for metabolic studies using stable isotope tracers.

References

- 1. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 3. (ISMRM 2022) Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [archive.ismrm.org]

- 4. cds.ismrm.org [cds.ismrm.org]

- 5. embopress.org [embopress.org]

- 6. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. gssiweb.org [gssiweb.org]

- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Metabolic Fate of Deuterated Fructose In Vivo

Disclaimer: This technical guide addresses the metabolic fate of deuterated fructose in vivo. The initial request specified D-Fructose-d-2 (deuterium at the C-2 position). However, a comprehensive review of recent scientific literature reveals a lack of specific in vivo studies for this particular isotopologue. The vast majority of contemporary research, particularly in the field of Deuterium Metabolic Imaging (DMI), utilizes [6,6′-2H2]fructose , where deuterium labels the C-6 position. Therefore, this guide will focus on the well-documented metabolic fate of [6,6′-2H2]fructose to provide a scientifically accurate and data-rich resource. The metabolic pathway of the deuterium label is critically dependent on its position; thus, the fate described herein is specific to the C-6 labeling.

Introduction

Fructose is a monosaccharide that is increasingly prevalent in Western diets. Unlike glucose, its metabolism is primarily initiated in the liver and is not directly regulated by insulin.[1] This unique metabolic route has significant implications for energy homeostasis, de novo lipogenesis, and the development of metabolic diseases.[2][3] Stable isotope tracing, using molecules like deuterated fructose, is a powerful technique to non-invasively monitor metabolic fluxes in real-time.[4] Deuterium (2H), a stable isotope of hydrogen, can be incorporated into fructose and its downstream metabolites, which can then be detected and quantified using techniques such as Deuterium Metabolic Imaging (DMI), a specialized form of Magnetic Resonance Spectroscopy (MRS).[4][5][6] This guide provides a detailed overview of the in vivo metabolic fate of [6,6′-2H2]fructose, summarizing key quantitative data, experimental procedures, and metabolic pathways.

Fructose Absorption and Hepatic First-Pass Metabolism

Upon ingestion, fructose is absorbed in the small intestine primarily via the GLUT5 transporter.[1] It is then transported through the portal vein to the liver, which extracts and metabolizes the majority of the fructose load in a "first-pass" effect.[7] In the liver, fructose is rapidly phosphorylated by fructokinase (also known as ketohexokinase, KHK) to fructose-1-phosphate (F1P).[1] This step traps fructose inside hepatocytes. F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated by triose kinase to glyceraldehyde-3-phosphate (G3P).[1]

These two triose phosphates, DHAP and G3P, are intermediates in the glycolytic pathway and can proceed through several metabolic routes:

-

Glycolysis: Further metabolism to pyruvate, which can enter the TCA cycle for oxidation or be converted to lactate.

-

Gluconeogenesis: Conversion to glucose, which can be released into the circulation or stored as glycogen.

-

De Novo Lipogenesis (DNL): Conversion to acetyl-CoA and then to fatty acids and triglycerides.

Recent studies using DMI with [6,6′-2H2]fructose have demonstrated a higher initial uptake and faster turnover of fructose in the liver compared to glucose.[6]

Quantitative Metabolic Data

Stable isotope tracer studies have provided quantitative insights into the fate of dietary fructose. The data below is compiled from studies using both 13C and 2H labeled fructose in humans and animal models.

General Fructose Disposal in Humans

This table summarizes the overall fate of an oral fructose dose in humans within the first few hours post-ingestion, based on a review of multiple isotopic tracer studies.

| Metabolic Fate | Percentage of Ingested Fructose Dose (Mean ± SD) | Time Frame (hours) | Subject Condition | Citation |

| Oxidation to CO2 | 45.0% ± 10.7% | 3 - 6 | Non-exercising | [8][9][10] |

| Oxidation to CO2 | 45.8% ± 7.3% | 2 - 3 | Exercising | [8][9] |

| Conversion to Glucose | 41.0% ± 10.5% | 3 - 6 | Mixed | [8][9][10] |

| Conversion to Lactate | ~25% | < 6 | Mixed | [8][9] |

| Direct Conversion to Plasma Triglycerides | < 1% | < 6 | Mixed | [8][9] |

Comparative Hepatic Uptake and Turnover ([6,6′-2H2]fructose vs. [6,6′-2H2]glucose)

The following data from DMI studies in mice highlights the differences in hepatic metabolism between fructose and glucose.

| Parameter | [6,6′-2H2]fructose | [6,6′-2H2]glucose | Administration | Citation |

| Initial Hepatic Concentration | ~35 mM | ~15 mM | IV Bolus Injection | [11] |

| Initial Uptake Rate | > 2-fold higher | Baseline | IV Bolus Injection | [6] |

| Initial Decay Rate | ~2.5-fold faster | Baseline | IV Bolus Injection | [6] |

| Rate of Deuterated Water (HDO) Production | Faster increase | Slower increase | IV Bolus & Slow Infusion | [5][6][12] |

Metabolic Pathways and Fate of the 2H Label

The deuterium atoms on C-6 of [6,6′-2H2]fructose serve as tracers that can be followed through subsequent metabolic transformations.

Fructolysis and Glycolysis

-

[6,6′-2H2]fructose is converted to F1P and then cleaved into DHAP and glyceraldehyde.

-

The C-6 of fructose becomes the C-3 of glyceraldehyde. The deuterium label is therefore retained on C-3, forming [3,3′-2H2]glyceraldehyde .

-

This is phosphorylated to [3,3′-2H2]glyceraldehyde-3-phosphate (G3P) .

-

DHAP is isomerized to G3P.

-

The labeled G3P proceeds through glycolysis, leading to the formation of [3,3′-2H2]pyruvate and subsequently [3,3′-2H2]lactate .

-

Pyruvate can enter the mitochondria and be converted to [2,2′-2H2]acetyl-CoA .

TCA Cycle and Related Pathways

-

[2,2′-2H2]acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle. The deuterium can be incorporated into TCA intermediates.

-

Studies have successfully detected 2H-labeled glutamate/glutamine (Glx), which are in equilibrium with the TCA cycle intermediate α-ketoglutarate.[4][13] This demonstrates the entry of fructose-derived carbons into the TCA cycle for oxidative metabolism.

-

Deuterium can also be lost to the body water pool in the form of deuterated water (HDO) at several enzymatic steps, including within the TCA cycle. The rate of HDO production is a robust measure of overall metabolic activity.[4][5]

The diagram below illustrates the metabolic pathway for [6,6′-2H2]fructose.

Caption: Metabolic pathway of [6,6′-²H₂]fructose in the liver.

Experimental Protocols

The following section outlines a typical methodology for an in vivo deuterated fructose tracing study using DMI, based on protocols described in recent literature.[4][5][6][13]

Animal Models and Preparation

-

Species: Male C57BL/6 mice are commonly used.

-

Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Preparation: Mice are typically fasted for 4-6 hours before the experiment to achieve a baseline metabolic state. Anesthesia (e.g., isoflurane) is administered and maintained throughout the imaging procedure. A tail-vein catheter is placed for intravenous administration of the deuterated substrate.

Deuterated Substrate Administration

-

Substrate: [6,6′-2H2]fructose is dissolved in saline to a specific concentration.

-

Administration Route: Intravenous (IV) administration is common to bypass intestinal absorption and directly study hepatic metabolism.

-

Dosing Regimens:

Deuterium Metabolic Imaging (DMI)

-

Equipment: A high-field MRI scanner (e.g., 9.4 T) equipped with a dual-tuned 1H/2H coil is required.[13]

-

Data Acquisition:

-

Anatomical 1H images are acquired to position the voxel of interest over the liver.

-

Dynamic 2H MR spectra are acquired continuously before, during, and after the administration of the deuterated fructose.

-

-

Data Analysis: The resulting spectra are processed to identify and quantify the peaks corresponding to the deuterated substrate ([2H]fructose/glucose), deuterated water (HDO), and other metabolites like [2H]Glx. The signal intensity of each peak over time is used to determine metabolic rates and fluxes.[4]

The diagram below outlines a typical experimental workflow for a DMI study.

Caption: Experimental workflow for a Deuterium Metabolic Imaging (DMI) study.

Conclusion

The use of [6,6′-2H2]fructose as a metabolic tracer, particularly when coupled with Deuterium Metabolic Imaging, provides a powerful, non-invasive window into the in vivo fate of dietary fructose. The key findings from these studies are:

-

Fructose is taken up and metabolized by the liver more rapidly than glucose.

-

The primary metabolic fates of fructose carbons are oxidation, conversion to glucose, and conversion to lactate.

-

Fructose-derived carbons readily enter the TCA cycle, contributing to oxidative metabolism.

-

The production of deuterated water (HDO) from deuterated fructose serves as a robust indicator of overall metabolic flux.

This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the methodologies and key quantitative outcomes related to the in vivo tracing of deuterated fructose metabolism. This knowledge is crucial for investigating the role of fructose in health and disease and for developing therapeutic strategies targeting metabolic disorders.

References

- 1. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 6. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]

- 9. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cds.ismrm.org [cds.ismrm.org]

- 12. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [6,6'-2 H2 ] fructose as a deuterium metabolic imaging probe in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of D-Fructose-d-2: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of isotopically labeled compounds like D-Fructose-d-2 is paramount for ensuring experimental integrity and the quality of therapeutic candidates. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage protocols, and methodologies for its assessment.

The inherent stability of this compound is comparable to its non-deuterated counterpart, D-Fructose. Deuterium labeling does not significantly alter the fundamental chemical properties that dictate its stability. Therefore, data from D-Fructose safety data sheets (SDS) provide a reliable foundation for handling and storage protocols. The material is generally stable under normal ambient and anticipated laboratory and storage conditions.[1][2] However, specific environmental factors can influence its degradation over time.

Quantitative Stability and Storage Parameters

To ensure the long-term integrity of this compound, adherence to recommended storage conditions is crucial. The following table summarizes the key parameters derived from safety data sheets for D-Fructose, which are directly applicable to its deuterated form.

| Parameter | Recommended Condition/Value | Source(s) |

| Storage Temperature | 15 – 25 °C | [1][2][3] |

| Storage Environment | Store in a dry place. Keep containers tightly closed. | [1][2][3][4] |

| Incompatible Materials | Strong oxidizing agents. | [1][2][5] |

| Conditions to Avoid | Keep away from heat. Avoid dust formation. | [1][2][3][5] |

| Decomposition Temperature | >103 °C | [1][2] |

| Light and Moisture | Store away from light and moisture. | [6] |

Experimental Protocol for Stability Assessment

While specific stability studies on this compound are not extensively published, a robust assessment can be conducted using established methodologies for carbohydrate stability testing. The following protocol outlines a comprehensive approach.

Objective: To evaluate the stability of this compound under various environmental conditions over a defined period.

Materials:

-

This compound (of known purity)

-

Controlled environment chambers (for temperature and humidity)

-

Light exposure chamber (with controlled UV and visible light)

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index or Evaporative Light Scattering), Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer, Karl Fischer titrator.

-

Inert sample containers.

Methodology:

-

Initial Characterization:

-

Perform a complete initial analysis of the this compound sample to establish baseline data. This should include:

-

Purity assay by HPLC.

-

Identification and characterization of any impurities by MS and NMR.

-

Water content determination by Karl Fischer titration.

-

Physical appearance (color, form).

-

-

-

Sample Preparation and Storage:

-

Aliquot the this compound into inert containers.

-

Place the samples in controlled environment chambers under the following conditions (based on ICH guidelines):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a control sample wrapped in aluminum foil to exclude light.

-

-

-

Time Points for Analysis:

-

Accelerated: 0, 1, 3, and 6 months.

-

Long-term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Photostability: At the end of the light exposure period.

-

-

Analytical Testing:

-

At each time point, retrieve a sample from each storage condition.

-

Perform the same analytical tests as in the initial characterization:

-

HPLC for purity and detection of degradation products.

-

MS and NMR to identify and quantify any significant degradation products.

-

Water content.

-

Physical appearance.

-

-

-

Data Analysis:

-

Compare the results at each time point to the initial baseline data.

-

Quantify the decrease in this compound purity and the increase in any degradation products.

-

Determine the rate of degradation under each storage condition.

-

Establish a re-test date or shelf life based on the stability data.

-

Visualizing Workflows and Pathways

To further elucidate the processes involved in ensuring and understanding the stability of this compound, the following diagrams illustrate a typical stability testing workflow and potential degradation pathways.

Degradation Pathways

The primary degradation pathways for this compound, similar to unlabeled fructose, are through caramelization and the Maillard reaction.

-

Caramelization: This process occurs when sugars are heated to high temperatures, leading to a complex series of dehydration, fragmentation, and polymerization reactions. This results in the formation of various colored and flavored compounds. The decomposition temperature of D-Fructose is noted to be above 103 °C.[1][2]

-

Maillard Reaction: This non-enzymatic browning reaction occurs between reducing sugars, like fructose, and amino acids. It is a complex cascade of reactions that can lead to the formation of a wide array of products, including pigments (melanoidins) and flavor compounds. This reaction can occur even at room temperature over extended periods.

References

Isotopic Enrichment of D-Fructose at the C-2 Position: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isotopic enrichment of D-fructose with deuterium at the C-2 position (D-Fructose-d-2). Deuterated fructose is a valuable tool in metabolic research and drug development, enabling the tracing of metabolic pathways and the study of enzyme kinetics without altering the molecule's fundamental chemical properties. This document outlines the primary chemical and enzymatic approaches for achieving this specific isotopic labeling, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying processes.

Introduction

D-Fructose, a key monosaccharide in cellular metabolism, plays a central role in various physiological and pathological processes. The ability to track the fate of fructose in vivo and in vitro is crucial for understanding its metabolic pathways and the mechanisms of associated diseases. Isotopic labeling, particularly with deuterium, offers a non-invasive and powerful method for such investigations. Specifically, labeling at the C-2 position is of significant interest as this position is directly involved in the isomerization of glucose and fructose, a pivotal step in glycolysis and gluconeogenesis.

This guide focuses on two principal strategies for the synthesis of this compound:

-

Base-Catalyzed Isomerization of D-Glucose in a Deuterated Solvent: This chemical approach leverages the Lobry de Bruyn-Alberda van Ekenstein transformation, where the isomerization of D-glucose to D-fructose proceeds through an enediol intermediate. By conducting this reaction in a deuterium-rich environment, such as deuterium oxide (D₂O), deuterium can be incorporated at the C-2 position.

-

Enzymatic Isomerization using Glucose-6-Phosphate Isomerase (GPI): This biocatalytic method utilizes the enzyme Glucose-6-Phosphate Isomerase, which naturally interconverts glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). The enzymatic mechanism involves the exchange of a proton at the C-2 position of G6P with the solvent, allowing for deuterium incorporation when the reaction is performed in D₂O.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Base-Catalyzed Isomerization | Enzymatic Isomerization (GPI) |

| Starting Material | D-Glucose | D-Glucose-6-Phosphate |

| Deuterium Source | Deuterium Oxide (D₂O) | Deuterium Oxide (D₂O) |

| Typical Yield of Fructose | ~30-35% | High (equilibrium-dependent) |

| Isotopic Purity | Variable, depends on reaction conditions | High, enzyme-specific |

| Key Reaction Conditions | Basic pH (e.g., Ca(OH)₂, amines), 80-120°C | Physiological pH, near room temperature |

| Byproducts | D-Mannose, degradation products | Minimal byproducts |

| Purification | Chromatographic separation required | Relatively straightforward |

Table 2: Spectroscopic Data for this compound Characterization

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Disappearance or significant reduction of the proton signal corresponding to the H-2 position of D-fructose.[1] |

| ²H NMR | Appearance of a signal corresponding to the deuterium at the C-2 position. |

| ¹³C NMR | The carbon signal for C-2 will show a characteristic splitting pattern (if coupled to deuterium) and a slight upfield shift (isotope shift).[2] |

| Mass Spectrometry (GC-MS or LC-MS) | An increase in the molecular weight of fructose by one mass unit (or more, depending on the degree of deuteration). Fragmentation patterns will show shifts in fragment ions containing the C-2 position.[3][4] |

Experimental Protocols

Method 1: Base-Catalyzed Isomerization of D-Glucose

This protocol describes a general procedure for the synthesis of this compound via base-catalyzed isomerization of D-glucose in deuterium oxide.

Materials:

-

D-Glucose

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

A suitable base catalyst (e.g., calcium hydroxide, sodium carbonate, or an organic amine like spermine)[5][6]

-

Ion-exchange resin for purification

-

High-Performance Liquid Chromatography (HPLC) system for separation and analysis

Procedure:

-

Dissolve D-glucose in D₂O to a desired concentration (e.g., 1 M).

-

Add the base catalyst to the solution. The concentration of the base will need to be optimized depending on the chosen catalyst to achieve a pH in the range of 9.5-11.5.[7]

-

Heat the reaction mixture to a temperature between 80°C and 120°C.[5] The reaction time will vary depending on the temperature and catalyst but can range from minutes to several hours.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing the composition of the mixture using HPLC. The goal is to maximize the yield of fructose while minimizing the formation of degradation products.

-

Once the desired conversion is achieved, cool the reaction mixture to room temperature.

-

Neutralize the solution by adding an appropriate acid or by using a cation exchange resin.

-

Remove the catalyst (if heterogeneous) by filtration.

-

Purify the D-fructose from the remaining D-glucose and any byproducts using preparative HPLC or column chromatography with a suitable stationary phase (e.g., an anion exchange resin in the bisulfite form).

-

Lyophilize the collected fructose fractions to obtain the solid this compound.

-

Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the isotopic enrichment at the C-2 position.

Method 2: Enzymatic Isomerization using Glucose-6-Phosphate Isomerase (GPI)

This protocol outlines the enzymatic synthesis of this compound-phosphate, which can be subsequently dephosphorylated to yield this compound.

Materials:

-

D-Glucose-6-phosphate (G6P)

-

Glucose-6-Phosphate Isomerase (PGI/GPI) from a commercial source (e.g., yeast)[8]

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer) prepared in D₂O, pH adjusted to the optimal range for the enzyme (typically around 7.5-8.5).

-

Alkaline phosphatase for dephosphorylation.

-

Ion-exchange resins for purification.

Procedure:

-

Dissolve D-glucose-6-phosphate in the D₂O-based buffer.

-

Add Glucose-6-Phosphate Isomerase to the solution. The amount of enzyme will depend on its specific activity and the desired reaction rate.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C). The reaction is reversible and will proceed towards equilibrium.[9][10]

-

The progress of the isomerization can be monitored by assaying for the formation of fructose-6-phosphate.

-

Once equilibrium is reached, the reaction can be stopped by heat inactivation of the enzyme or by adding a denaturing agent.

-

To obtain this compound, the resulting fructose-6-phosphate needs to be dephosphorylated. This can be achieved by adding alkaline phosphatase to the reaction mixture and incubating under its optimal conditions.

-

Purify the resulting D-fructose from the reaction mixture, which will contain remaining glucose-6-phosphate, inorganic phosphate, and the enzymes. This can be accomplished using a combination of anion and cation exchange chromatography.

-

Lyophilize the purified fructose fractions to obtain solid this compound.

-

Confirm the structure and isotopic labeling of the final product using NMR and mass spectrometry.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Chemical synthesis of this compound via a base-catalyzed enediol intermediate in D₂O.

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

The isotopic enrichment of D-fructose at the C-2 position provides a powerful tool for metabolic research. Both base-catalyzed chemical isomerization and enzymatic methods offer viable pathways for the synthesis of this compound. The choice of method will depend on the desired isotopic purity, yield, and the scale of the synthesis. The base-catalyzed method is simpler in terms of initial setup but may lead to a mixture of products requiring extensive purification. The enzymatic approach offers higher specificity and milder reaction conditions, potentially leading to a purer product, though it requires the handling of enzymes and an additional dephosphorylation step. Careful characterization using NMR and mass spectrometry is essential to confirm the successful and specific incorporation of deuterium at the C-2 position.

References

- 1. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphoglucoisomerase-catalyzed interconversion of hexose phosphates: isotopic discrimination between hydrogen and deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucose-6-phosphate isomerase - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Natural Abundance of Deuterium in Fructose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium, a stable isotope of hydrogen, is naturally present in all organic molecules, including fructose. The natural abundance of deuterium in fructose is not uniform and varies depending on the botanical origin of the sugar, specifically the photosynthetic pathway (C3, C4, or CAM) of the source plant, as well as geographical factors. This variation provides a unique isotopic fingerprint that is primarily utilized for authenticity testing of food products. While the deliberate incorporation of deuterium into drug molecules is a recognized strategy in pharmaceutical development to favorably alter pharmacokinetics through the kinetic isotope effect, there is currently limited direct evidence to suggest that the subtle variations in the natural abundance of deuterium in fructose significantly impact cellular signaling pathways or are a primary consideration in drug design. This guide provides a comprehensive overview of the natural deuterium abundance in fructose, the analytical methods used for its determination, and the current understanding of its relevance in metabolic studies and drug development.

Natural Abundance of Deuterium in Fructose

The natural abundance of deuterium (²H) is approximately 0.0156% of all hydrogen atoms. In organic molecules like fructose, this abundance can vary due to isotopic fractionation during biochemical reactions. The primary factor influencing the deuterium content of fructose is the photosynthetic pathway of the source plant.

Table 1: Typical Natural Deuterium Abundance in Sugars from Different Photosynthetic Pathways

| Photosynthetic Pathway | Plant Examples | Typical (D/H) Ratio Characteristics |

| C3 | Sugar beet, orange, grape, apple, pear | Generally lower deuterium content compared to C4 and CAM plants. |

| C4 | Maize (corn), sugarcane | Higher deuterium content compared to C3 plants. |

| CAM (Crassulacean Acid Metabolism) | Pineapple, agave | Distinctly higher deuterium/hydrogen (D/H) ratios compared to C3 and C4 plants.[1] |

Note: Specific quantitative δD values for fructose from a wide range of botanical and geographical origins are not extensively tabulated in publicly available literature. The data is often proprietary to authentication databases.

The geographical origin also influences the deuterium content of fructose, primarily through the isotopic composition of local precipitation, which is taken up by the plant.

Experimental Protocols for Determining Deuterium Abundance in Fructose

The analysis of the natural abundance of deuterium in fructose, particularly at specific molecular positions, requires specialized analytical techniques.

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR®)

SNIF-NMR® is a powerful technique for determining the site-specific distribution of deuterium in a molecule. For sugars like fructose, direct analysis is challenging. Therefore, the sugar is typically fermented to ethanol, which preserves the isotopic signature. The deuterium distribution in the resulting ethanol is then analyzed.[][3][4] This is an official AOAC method for detecting the adulteration of fruit juices.[][5]

Experimental Workflow for SNIF-NMR® Analysis of Fructose (via Ethanol)

Detailed Protocol Outline:

-

Sample Preparation: A known quantity of the fructose-containing sample (e.g., fruit juice, honey) is diluted.

-

Fermentation: The sample is fermented to ethanol using a specific yeast strain under controlled conditions to ensure complete and non-fractionating conversion of sugars to ethanol.

-

Distillation: The ethanol is quantitatively distilled from the fermentation mixture.

-

NMR Analysis: The purified ethanol is analyzed by high-field ²H-NMR spectroscopy. A fluorine-containing compound is often used as an internal lock.

-

Data Analysis: The signals corresponding to the different hydrogen positions in the ethanol molecule are integrated, and the site-specific (D/H) ratios are calculated.[][4]

Isotope Ratio Mass Spectrometry (IRMS)

IRMS measures the bulk D/H ratio of a sample. For fructose analysis, the sample must be combusted or pyrolyzed to convert the hydrogen into hydrogen gas (H₂).

Experimental Workflow for IRMS Analysis of Fructose

Detailed Protocol Outline:

-

Fructose Isolation: Fructose is isolated from the sample matrix, for example, by high-performance liquid chromatography (HPLC).

-

Sample Drying: The isolated fructose is thoroughly dried to remove any water, which would interfere with the analysis.[6]

-

Sample Weighing: A precise amount of the dried fructose is weighed into a silver capsule.

-

Pyrolysis: The capsule is dropped into a high-temperature reactor (typically >1400 °C), where the fructose is pyrolyzed, and the hydrogen is converted to H₂ gas.

-

Mass Spectrometry: The H₂ gas is introduced into the isotope ratio mass spectrometer, and the ratio of ²H¹H to ¹H₂ is measured.

-

Data Reporting: The results are reported in delta notation (δ²H) in per mil (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the positional deuterium enrichment in fructose, although it is more commonly used for samples that have been artificially labeled with deuterium. The fructose must first be derivatized to make it volatile.

Detailed Protocol Outline for Derivatization and GC-MS Analysis:

-

Derivatization: Fructose is converted to a volatile derivative, such as an O-methyloxime acetate. This involves a two-step reaction:

-

GC Separation: The derivatized fructose is injected into a gas chromatograph, where it is separated from other components. A typical GC program would involve a temperature ramp to ensure good separation.

-

Mass Spectrometry: The separated derivative is ionized (e.g., by electron impact), and the mass-to-charge ratios of the resulting fragments are measured. The fragmentation pattern can provide information about the location of deuterium atoms within the molecule.[7][8]

Relevance to Metabolic Pathways and Drug Development

The primary application of natural deuterium abundance in fructose is in food authenticity and origin verification.[3][4] Its direct role in modulating metabolic pathways and in drug development is less established.

Metabolic Pathways

Fructose is primarily metabolized in the liver via the fructose-1-phosphate pathway. While studies using artificially deuterated fructose have been instrumental in tracing its metabolic fate, there is limited evidence to suggest that the natural variation in deuterium content significantly alters the kinetics of these pathways.[9][10] Any such effects would be due to the kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond. However, the low natural abundance of deuterium means that the vast majority of fructose molecules contain only protium at any given position, and the overall metabolic rate is unlikely to be significantly affected.

Fructose Metabolism Overview

Drug Development

The use of deuterium in drug development is a well-established strategy known as "deuteration" or the "deuterium switch."[6][11][12] This involves selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability in a drug molecule. This can slow down the rate of metabolism, leading to:

-

Reduced formation of potentially toxic metabolites.

However, this approach uses highly enriched deuterated compounds and is distinct from considering the natural abundance of deuterium in a dietary component like fructose. There is no substantial evidence to suggest that the natural deuterium content of fructose in a patient's diet would have a clinically relevant impact on the metabolism or efficacy of a co-administered drug.

Logical Relationship in Drug Deuteration

Conclusion and Future Perspectives

The natural abundance of deuterium in fructose is a valuable tool for determining the botanical and geographical origin of fructose-containing products, thereby playing a significant role in food authenticity and quality control. The analytical techniques of SNIF-NMR®, IRMS, and GC-MS are central to these applications.

For researchers in drug development and metabolic science, while the principle of the kinetic isotope effect is powerfully leveraged through the use of artificially deuterated compounds, the influence of natural deuterium abundance in dietary fructose on metabolic pathways and drug action remains an area with limited direct evidence. Future research could explore whether subtle, long-term dietary differences in natural deuterium intake could have cumulative effects on metabolic phenotypes or drug responses, although such effects are currently speculative. For now, the primary relevance of the natural deuterium abundance in fructose for this audience lies in its application as a tracer for metabolic studies and as a gold standard for authenticity verification.

References

- 1. Isotope ratios of cellulose from plants having different photosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20 Foods High in Fructose: Fruits, Vegetables, Drinks, and Sweeteners [loseit.com]

- 9. foodstandards.gov.scot [foodstandards.gov.scot]

- 10. Natural abundance kinetic isotope effects: expt. vs theory. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 11. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

Navigating the Safety Profile of D-Fructose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling guidelines for D-Fructose, a monosaccharide commonly used in research and pharmaceutical development. This document synthesizes critical safety data, outlines detailed experimental protocols for toxicity assessment, and illustrates key metabolic pathways to ensure safe laboratory practices and inform risk assessment.

Hazard Identification and Classification

D-Fructose is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is a white crystalline powder that is odorless and freely soluble in water.[3] While it has a low hazard profile, proper handling is essential to minimize any potential risks in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Melting Point | 103 - 105 °C | [3] |

| Solubility | Freely soluble in water | [3] |

| pH | 5-7 (1.8% solution @ 25°C) | [5] |

Toxicological Data

| Test | Result | Reference |

| Acute Oral Toxicity (Rat) | LD50: 6450 mg/kg | [3] |

| Skin Corrosion/Irritation | Not classified as an irritant | [1] |

| Serious Eye Damage/Irritation | Not classified as an irritant | [1] |

| Respiratory or Skin Sensitization | Not classified as a sensitizer | [1] |

| Germ Cell Mutagenicity | Not classified as a mutagen | [1] |

| Carcinogenicity | Not classified as a carcinogen | [1][2] |

| Reproductive Toxicity | Not classified as a reproductive toxicant | [1] |

Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

While D-Fructose has a low toxicity profile, adherence to standard laboratory safety practices is recommended to prevent unnecessary exposure.

| PPE | Recommendation |

| Eye/Face Protection | Safety glasses with side shields or goggles are recommended.[5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6] |

| Respiratory Protection | Under normal use conditions where dust is not generated, respiratory protection is not required. If dust is generated, a NIOSH-approved respirator for dusts should be used.[5] |

2.2. Handling and Storage

| Aspect | Guideline |

| Handling | Avoid generating dust.[5] Ensure adequate ventilation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 15-25°C.[1] |

| Incompatibilities | Avoid strong oxidizing agents.[7] |

Emergency Procedures

3.1. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If symptoms occur, seek medical attention.[2] |

| Skin Contact | Wash off with soap and plenty of water.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician if you feel unwell.[2] |

3.2. Fire-Fighting Measures

D-Fructose is combustible.[7] In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus.[4]

3.3. Accidental Release Measures

For spills, sweep up the material and place it in a suitable, closed container for disposal.[7] Avoid generating dust. Ensure adequate ventilation.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the acute toxicity and mutagenicity of a substance like D-Fructose.

4.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance.[8]

-

Principle: A stepwise procedure is used where a small group of animals (typically three female rats) is dosed at a defined level.[8] The outcome of this first step (mortality or survival) determines the next dosing level.[9]

-

Procedure:

-

Healthy, young adult rats are acclimatized to the laboratory conditions.

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.[10]

-

The starting dose is selected from a series of fixed doses (5, 50, 300, 2000, or 5000 mg/kg).[10]

-

Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days.[11]

-

A gross necropsy is performed on all animals at the end of the observation period.[11]

-

-

Evaluation: The results allow for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[12]

4.2. Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[13][14]

-

Principle: The substance is applied to the skin of a single animal (typically an albino rabbit) in a stepwise manner to observe for skin reactions.[15]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

The test substance is applied to a small patch of skin and covered with a gauze patch.[15]

-

The patch is left in place for a specified period (typically 4 hours).[16]

-

After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[16]

-

The skin reactions are scored according to a standardized grading scale.[15]

-

-

Evaluation: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[14]

4.3. Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or damage.[17]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal (typically an albino rabbit), with the other eye serving as a control.[9]

-

Procedure:

-

A single dose of the substance is applied into the eye.[18]

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation.[9]

-

Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and chemosis) are scored using a standardized scale.[19]

-

The use of analgesics and anesthetics is recommended to minimize animal distress.[18]

-

-

Evaluation: The substance is classified based on the severity and reversibility of the ocular lesions.[20]

4.4. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Test Guideline 471

This in vitro test is used to assess the mutagenic potential of a substance.[21]

-

Principle: The test uses specific strains of bacteria (e.g., Salmonella typhimurium) that are unable to synthesize the amino acid histidine.[22] The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[22]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[22]

-

The treated bacteria are plated on a minimal agar medium lacking histidine.[23]

-

The plates are incubated for 48-72 hours.[22]

-

The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.[23]

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[24]

Metabolic Pathways of D-Fructose

Understanding the metabolic fate of D-Fructose is crucial for assessing its biological activity and potential for toxicity. Fructose metabolism primarily occurs in the liver and bypasses a key regulatory step in glycolysis.

The diagram above illustrates how fructose enters the glycolytic pathway. In the liver, it is rapidly phosphorylated to fructose-1-phosphate and then cleaved into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, bypassing the main rate-limiting step of glycolysis catalyzed by phosphofructokinase-1 (PFK-1).[25][26]

This workflow diagram outlines the logical progression for evaluating the safety of a chemical substance like D-Fructose, starting from the substance itself and proceeding through various toxicity and mutagenicity tests to arrive at a hazard classification.

Conclusion

D-Fructose is a substance with a low acute toxicity profile and is not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential to ensure a safe working environment. The experimental protocols and metabolic pathway information provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with D-Fructose, enabling them to conduct their work safely and with a thorough understanding of its biological context.

References

- 1. carlroth.com [carlroth.com]

- 2. ecacs.ca [ecacs.ca]

- 3. fishersci.com [fishersci.com]

- 4. uprm.edu [uprm.edu]

- 5. westliberty.edu [westliberty.edu]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. sdfine.com [sdfine.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 17. oecd.org [oecd.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 21. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 22. acmeresearchlabs.in [acmeresearchlabs.in]

- 23. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. microbenotes.com [microbenotes.com]

Methodological & Application

Application Notes and Protocols for Glycolytic Flux Analysis Using D-Fructose-d-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis, a fundamental metabolic pathway, is often dysregulated in various diseases, including cancer and metabolic syndrome. The analysis of metabolic flux, the rate of turnover of molecules through a metabolic pathway, provides a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer. Stable isotope tracing is a powerful technique to elucidate these fluxes. D-Fructose, labeled with deuterium at the second carbon position (D-Fructose-d-2), serves as a valuable tracer to investigate the intricacies of fructose metabolism and its entry into the glycolytic pathway.

Fructose metabolism, or fructolysis, primarily occurs in the liver, intestine, and kidneys.[1] Unlike glucose, fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase-1 (PFK-1), thus bypassing a major control point.[2] This has significant implications for cellular metabolism, particularly in disease states. Understanding the flux of fructose through glycolysis is crucial for developing therapeutic strategies targeting metabolic disorders. These application notes provide a detailed protocol for using this compound to analyze glycolytic flux in a research setting.

Principle of the Method

The use of this compound for flux analysis relies on the principles of stable isotope tracing. Cells are cultured in a medium where a known portion of the primary carbohydrate source is replaced with this compound. The deuterated fructose is taken up by the cells and metabolized. The deuterium label is incorporated into downstream metabolites of fructolysis and glycolysis. By measuring the isotopic enrichment in these metabolites using mass spectrometry, it is possible to determine the relative contribution of fructose to these pathways.

The deuterium atom on the second carbon of fructose has a specific metabolic fate. Fructose is first phosphorylated to fructose-1-phosphate by fructokinase. Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are intermediates of glycolysis. The deuterium label from this compound will be retained on DHAP and subsequently on G3P, and will be incorporated into downstream metabolites such as pyruvate and lactate. This allows for the tracing of fructose-derived carbons through lower glycolysis.

Applications

The analysis of glycolytic flux using this compound has several important applications in research and drug development:

-

Elucidating Fructose Metabolism in Disease: This method can be used to study how fructose metabolism is altered in diseases like non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer.

-

Drug Discovery and Development: It provides a tool to screen for and characterize the mechanism of action of drugs that target fructose metabolism or glycolysis. By measuring changes in flux in response to a compound, researchers can assess its efficacy and target engagement.

-

Understanding Fundamental Biology: This technique can be applied to investigate the regulation of glycolysis and its interplay with other metabolic pathways in various cell types and under different physiological conditions.

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density that will result in 80-90% confluency at the time of metabolite extraction. Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.

-

Preparation of Labeling Medium: Prepare a glucose-free and fructose-free DMEM. Supplement this medium with dialyzed FBS to minimize the presence of unlabeled hexoses. Prepare the labeling medium by adding a known concentration of unlabeled glucose and this compound. A common starting point is a 1:1 ratio of glucose to fructose (e.g., 5 mM glucose and 5 mM this compound).

-

Isotope Labeling:

-

Once cells reach the desired confluency, aspirate the standard growth medium.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

Incubate the cells for a specific duration to allow for the incorporation of the label. The labeling time should be optimized for the specific cell line and experimental question, but a time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.

-

Metabolite Extraction

-

Quenching Metabolism: After the labeling period, rapidly quench metabolic activity to prevent further enzymatic reactions.

-

Place the 6-well plate on a bed of dry ice.

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol (v/v) to each well.

-

-

Cell Lysis and Metabolite Collection:

-

Scrape the cells from the bottom of the well using a cell scraper.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

-

Protein and Debris Removal:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

-

Sample Drying:

-

Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite pellets at -80°C until analysis.

-

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography method, such as 50% acetonitrile.

-

Chromatographic Separation: Separate the glycolytic intermediates using a liquid chromatography (LC) system. A common method is Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Column: A HILIC column (e.g., SeQuant ZIC-pHILIC).

-

Mobile Phase A: 20 mM ammonium carbonate with 0.1% ammonium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from high to low acetonitrile concentration.

-

-

Mass Spectrometry Detection: Detect the metabolites using a tandem mass spectrometer (MS/MS) operating in negative ion mode.

-

Ionization Source: Electrospray ionization (ESI).

-

Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis of glycolytic intermediates. The specific precursor and product ion pairs for each metabolite and their deuterated isotopologues need to be determined.

-

-

Data Analysis:

-

Integrate the peak areas for each metabolite and its deuterated isotopologues.

-

Correct for the natural abundance of stable isotopes.

-

Calculate the fractional enrichment or mole percent enrichment (MPE) for each metabolite to determine the extent of label incorporation.

-

Data Presentation

Quantitative data from flux analysis experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of Glycolytic Intermediates after this compound Labeling

| Metabolite | Time Point 1 (e.g., 4h) MPE (%) | Time Point 2 (e.g., 24h) MPE (%) |

| Fructose-1-phosphate | 45.2 ± 3.1 | 48.5 ± 2.5 |

| Dihydroxyacetone phosphate (DHAP) | 30.1 ± 2.5 | 35.8 ± 2.1 |

| Glyceraldehyde-3-phosphate (G3P) | 28.9 ± 2.2 | 34.2 ± 1.9 |

| 3-Phosphoglycerate | 15.6 ± 1.8 | 20.3 ± 1.5 |

| Phosphoenolpyruvate (PEP) | 14.8 ± 1.7 | 19.5 ± 1.4 |

| Pyruvate | 10.2 ± 1.1 | 15.7 ± 1.2 |

| Lactate | 12.5 ± 1.3 | 18.1 ± 1.6 |

MPE (Mole Percent Enrichment) is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite. Data are presented as mean ± standard deviation from triplicate experiments. (Note: This is illustrative data based on expected labeling patterns. Actual results will vary depending on the experimental conditions.)

Table 2: Relative Flux Contribution of Fructose to Glycolysis

| Parameter | Control Cells | Drug-Treated Cells |

| Relative Fructose Contribution to Pyruvate (%) | 10.2 | 5.1 |

| Relative Fructose Contribution to Lactate (%) | 12.5 | 6.3 |

Relative contribution is calculated based on the fractional enrichment of the final glycolytic products. (Note: This is illustrative data.)

Visualizations

Caption: Metabolic pathway of this compound entering glycolysis.

Caption: Experimental workflow for this compound flux analysis.

References

Application Notes: Tracing Fructose Metabolism with D-Fructose-d-2 in Animal Models

Introduction

D-Fructose-d-2 is a deuterated, stable isotope-labeled form of fructose. It serves as a powerful tracer for investigating the metabolic fate of fructose in vivo without the use of radioactive materials. By replacing two hydrogen atoms with deuterium, researchers can track the absorption, distribution, and conversion of fructose into various metabolites using mass spectrometry-based techniques. These application notes provide generalized protocols for the administration of this compound to animal models, primarily rodents, to study its impact on metabolic pathways, such as glycolysis, gluconeogenesis, and de novo lipogenesis.

Disclaimer: The following protocols are generalized guidelines based on methods for other stable isotope tracers and fructose administration. Researchers must adapt these protocols to their specific experimental design, animal model, and institutional (IACUC) guidelines. Optimization and validation are critical for achieving reliable and reproducible results.

Data Presentation: Quantitative Parameters

Quantitative data from tracer studies should be meticulously recorded. The following tables provide a template for organizing experimental parameters and results.

Table 1: this compound Dosing and Administration Regimen

| Parameter | Acute Study Example | Chronic Study Example |

| Animal Model | C57BL/6J Mouse (8-10 weeks old) | Sprague Dawley Rat (6 weeks old) |

| Administration Route | Oral Gavage | Ad libitum in Drinking Water |

| Tracer Dose / Concentration | 2 g/kg body weight | 15% (w/v) Solution |

| Vehicle | Sterile Water or 0.9% Saline | Purified Drinking Water |

| Dosing Volume | 5-10 mL/kg | Ad libitum |

| Study Duration | 120 minutes post-dose | 8 weeks |

| Fasting Protocol | 4-6 hours prior to dosing | None (ad libitum access) |

Table 2: Sample Collection and Analysis Schedule

| Time Point | Sample Type | Primary Analyte(s) | Analytical Method |

| Baseline (t=0) | Whole Blood / Plasma | Endogenous Metabolites | LC-MS/MS |

| 15 min post-dose | Whole Blood / Plasma | This compound, Labeled Glucose | LC-MS/MS |

| 30 min post-dose | Whole Blood / Plasma | This compound, Labeled Lactate | LC-MS/MS |

| 60 min post-dose | Whole Blood / Plasma | Labeled Glycogen, Triglycerides | LC-MS/MS |

| 120 min / Endpoint | Liver, Adipose Tissue | Labeled Palmitate, Glycerol-3-P | GC-MS or LC-MS/MS |

Experimental Protocols

Protocol 1: Acute Administration via Oral Gavage

This method is ideal for bolus-dose studies to track the rapid absorption and metabolic conversion of a precise amount of this compound.

Materials:

-

This compound

-

Sterile water or 0.9% saline (vehicle)

-

Animal scale

-

Flexible feeding needles (gavage tubes) appropriate for the animal size

-

Syringes

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Procedure:

-

Animal Preparation: Acclimatize animals to handling for several days prior to the experiment. Fast the animals (e.g., 4-6 hours for mice) to reduce baseline levels of circulating sugars, but ensure continuous access to water.

-

Dosing Solution Preparation: Calculate the required amount of this compound based on the average body weight of the experimental group (e.g., 2 g/kg). Dissolve the tracer in the vehicle to a final concentration that allows for a dosing volume of 5-10 mL/kg. Ensure it is fully dissolved.

-

Baseline Sampling (t=0): Collect a baseline blood sample from the tail vein, saphenous vein, or via submandibular bleeding immediately before dosing.

-

Administration: Weigh the animal to determine the precise volume to administer. Gently restrain the animal and deliver the this compound solution directly into the stomach using a proper-sized gavage tube. Monitor the animal for any signs of distress.

-

Post-Dose Sampling: Collect blood samples at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) to create a time-course of tracer appearance and disappearance in circulation.

-

Tissue Collection: At the final time point, euthanize the animal according to approved IACUC protocols. Rapidly collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle), snap-freeze them in liquid nitrogen, and store them at -80°C for later analysis.

Protocol 2: Chronic Administration in Drinking Water

This method models continuous dietary fructose consumption and is suitable for studying long-term metabolic adaptations.

Materials:

-

This compound

-

Animal water bottles

-

Graduated cylinders for measuring water consumption

Procedure:

-

Solution Preparation: Prepare a solution of this compound in purified drinking water at the desired concentration (e.g., 15% w/v). For a co-labeled study, a portion of the total fructose can be the deuterated tracer.

-

Administration: Fill the animal water bottles with the tracer solution. Provide this as the sole source of drinking water for the duration of the study (e.g., 4-8 weeks).

-

Monitoring:

-

Measure the volume of the consumed solution and the body weight of each animal at least twice weekly to calculate the average daily dose of the tracer.

-

Replace the fructose solution with a freshly prepared solution 2-3 times per week to prevent microbial growth.

-

-

Sample Collection: At the end of the study period, fast the animals overnight. Collect terminal blood and tissue samples as described in Protocol 1 for analysis of long-term metabolite labeling and physiological changes.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram